tert-Butyl ((3-(aminomethyl)oxetan-3-yl)methyl)carbamate
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Overview
Description
Tert-Butyl ((3-(aminomethyl)oxetan-3-yl)methyl)carbamate: is a chemical compound characterized by its unique structure, which includes a tert-butyl group, an oxetane ring, and an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((3-(aminomethyl)oxetan-3-yl)methyl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-(aminomethyl)oxetan-3-yl)methanol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0°C to room temperature.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially with strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.
Substitution: Strong nucleophiles such as sodium azide or iodide ions, and polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted oxetanes or carbamates.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a probe in biological studies to understand molecular interactions and pathways. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-Butyl ((3-(aminomethyl)oxetan-3-yl)methyl)carbamate exerts its effects involves its interaction with specific molecular targets. The oxetane ring can participate in hydrogen bonding and other non-covalent interactions, while the aminomethyl group can engage in ionic interactions. These interactions can modulate biological pathways and influence the activity of enzymes or receptors.
Comparison with Similar Compounds
Tert-Butyl 3-(aminomethyl)phenylcarbamate: Similar structure but with a phenyl ring instead of an oxetane ring.
Tert-Butyl (3-(aminomethyl)benzyl)carbamate: Similar structure but with a benzyl group instead of an oxetane ring.
Uniqueness: The presence of the oxetane ring in tert-Butyl ((3-(aminomethyl)oxetan-3-yl)methyl)carbamate provides unique chemical and physical properties compared to its analogs. The oxetane ring contributes to the rigidity and stability of the molecule, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
tert-butyl N-[[3-(aminomethyl)oxetan-3-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-9(2,3)15-8(13)12-5-10(4-11)6-14-7-10/h4-7,11H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOFBENHDYRWLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(COC1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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